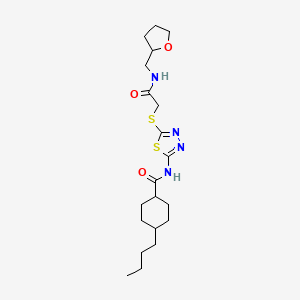

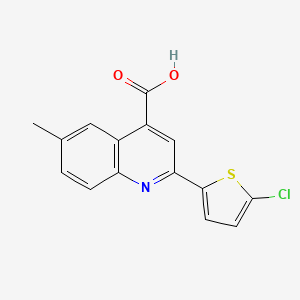

![molecular formula C18H18BrClN2O3S B2865502 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide CAS No. 868146-20-7](/img/structure/B2865502.png)

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a prevalent moiety in many natural products and drugs . Indole derivatives are known to possess various biological activities and have been the focus of many synthetic efforts .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole derivatives are known to participate in a variety of chemical reactions . For example, they can undergo electrophilic substitution due to the presence of π-electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole derivatives are generally crystalline and colorless .Wissenschaftliche Forschungsanwendungen

Solvent-Free Synthesis of Triazines

Research by Ghorbani‐Vaghei et al. (2015) demonstrated the use of N-halosulfonamides as efficient catalysts for the one-pot synthesis of triazines under solvent-free conditions. Although this study does not directly mention the compound , it highlights the broader utility of sulfonamides in facilitating chemical reactions in a more environmentally friendly manner without the need for solvents (Ghorbani‐Vaghei et al., 2015).

Antitumor Sulfonamides

T. Owa et al. (2002) explored the structure and gene expression relationships of antitumor sulfonamides, including detailed analysis of their interactions with cancer cell lines. This study provides insight into how certain sulfonamides can be potent cell cycle inhibitors and offers a foundation for understanding how structurally similar compounds might interact at the molecular level with cancer cells (Owa et al., 2002).

Antimicrobial and Antiproliferative Agents

A study by Shimaa M. Abd El-Gilil (2019) on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives showcased their effectiveness as antimicrobial and antiproliferative agents. This indicates the potential of sulfonamides in therapeutic applications, particularly in treating cancer and infections (Abd El-Gilil, 2019).

Synthesis of Novel 3-Substituted Indoles

The work by Ghorbani‐Vaghei et al. (2014) on the solid-state synthesis of novel 3-substituted indoles using N-halosulfonamides as catalysts underscores the role of sulfonamides in the synthesis of complex organic molecules. This methodological advancement demonstrates the versatility of sulfonamides in organic chemistry (Ghorbani‐Vaghei et al., 2014).

CCR4 Receptor Antagonists

A study by Kindon et al. (2017) identified sulfonamide compounds as potent CCR4 receptor antagonists through high-throughput screening, showing the potential for sulfonamides in drug discovery and development, particularly in targeting specific receptors involved in disease processes (Kindon et al., 2017).

Eigenschaften

IUPAC Name |

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrClN2O3S/c1-11-14(15-9-12(19)3-6-17(15)22-11)7-8-21-26(23,24)13-4-5-16(20)18(10-13)25-2/h3-6,9-10,21-22H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHQQVQWYHFVIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

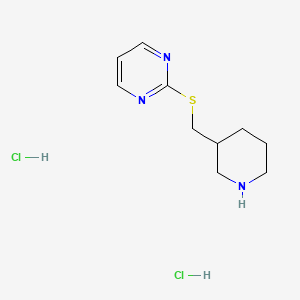

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea](/img/structure/B2865421.png)

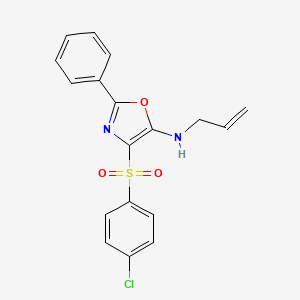

![3-butyl-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865422.png)

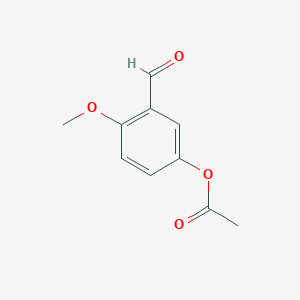

![1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine](/img/structure/B2865427.png)

![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2865429.png)

![ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2865436.png)

![3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2865437.png)

![ethyl 3-carbamoyl-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2865438.png)